molecular formula C10H12N4O B1463805 2-azido-N-(2,5-dimethylphenyl)acetamide CAS No. 1251323-09-7

2-azido-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B1463805
CAS No.: 1251323-09-7
M. Wt: 204.23 g/mol
InChI Key: BCHAIEYSUGEFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-azido-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride to form N-(2,5-dimethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-azido-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-(2,5-dimethylphenyl)acetamide involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological molecules. This interaction can modulate the activity of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

2-azido-N-(2,5-dimethylphenyl)acetamide can be compared with other azido compounds such as:

    2-azidoacetamide: Lacks the dimethylphenyl group, making it less hydrophobic.

    2-azido-N-phenylacetamide: Similar structure but without the methyl groups on the phenyl ring.

    2-azido-N-(2,4-dimethylphenyl)acetamide: Similar but with different methyl group positions on the phenyl ring.

The presence of the 2,5-dimethylphenyl group in this compound makes it unique, as it can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2-azido-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-3-4-8(2)9(5-7)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHAIEYSUGEFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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